

# Chemical structure and molecular weight of 4-(Trifluoromethyl)nicotinamide.

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## Compound of Interest

Compound Name: 4-(Trifluoromethyl)nicotinamide

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## An In-Depth Technical Guide to 4-(Trifluoromethyl)nicotinamide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)nicotinamide** (TFNA-AM), a key bioactive metabolite of the insecticide flonicamid. This document details its chemical structure, molecular weight, and physicochemical properties. It further elucidates its mechanism of action as a nicotinamidase inhibitor, impacting the chordotonal organs in insects. Detailed experimental protocols for its synthesis and analytical determination via Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Quantitative data on its biological activity are summarized to support further research and development in the fields of insecticide science and neurobiology.

### Chemical Structure and Physicochemical Properties

**4-(Trifluoromethyl)nicotinamide** is a pyridinecarboxamide derivative with a trifluoromethyl group at the 4-position of the pyridine ring. This substitution is critical to its biological activity.

Chemical Structure:

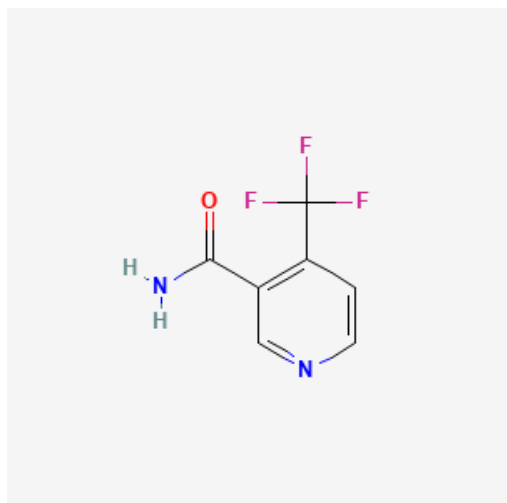


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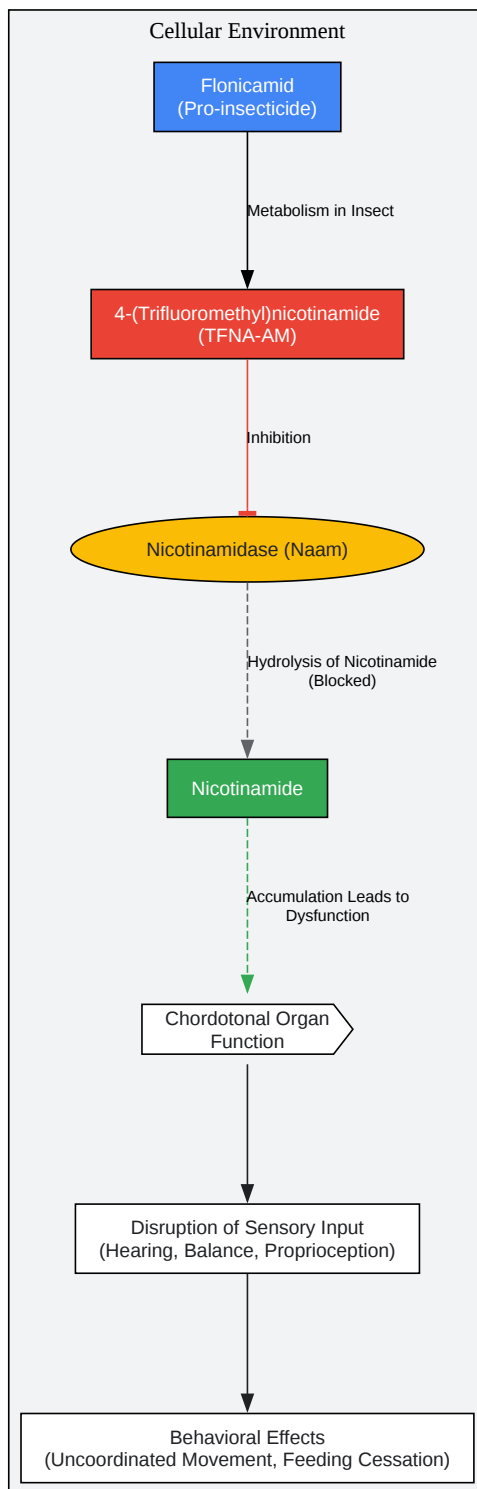
Table 1: Chemical Identifiers and Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

| Property          | Value   | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name        | 4-(trifluoromethyl)pyridine-3-carboxamide                     | [1]          |
| Synonyms          | TFNA-AM, Flumetnicam  | [1][2]       |
| CAS Number        | 158062-71-6   | [2]          |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> N <sub>2</sub> O | [1][2]       |
| Molecular Weight  | 190.12 g/mol  | [1][2]       |
| Appearance        | Off-white solid   | [2]          |
| Melting Point     | 165-168 °C  |              |
| Boiling Point     | 292.0 ± 40.0 °C (Predicted)                                   |              |
| InChI Key         | JUIWZYBJXUPIKF-UHFFFAOYSA-N                                   | [1]          |
| SMILES            | C1=CN=CC(=C1C(F)(F)F)C(=O)N                                   | [1]          |

## Mechanism of Action: Targeting Insect Chordotonal Organs

**4-(Trifluoromethyl)nicotinamide** is the primary active metabolite of the insecticide flonicamid. [3][4] Flonicamid itself is a pro-insecticide and is metabolized in insects to TFNA-AM, which is responsible for the insecticidal activity.[3] The primary target of TFNA-AM is the enzyme nicotinamidase (Naam), which is crucial for the NAD<sup>+</sup> salvage pathway in insects.[5]

By inhibiting nicotinamidase, TFNA-AM leads to an accumulation of nicotinamide. This accumulation disrupts the function of chordotonal organs, which are sensory organs in insects responsible for hearing, balance, and proprioception.[3][6] This disruption of sensory input leads to uncoordinated movement, cessation of feeding, and eventual starvation of the insect. [3] While the downstream effects impact the function of Transient Receptor Potential Vanilloid (TRPV) channels in the chordotonal organs, TFNA-AM does not directly activate these channels but rather acts upstream in the signaling pathway.[3]



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**Fig. 1:** Signaling pathway of 4-(Trifluoromethyl)nicotinamide.

## Biological Activity

**4-(Trifluoromethyl)nicotinamide** exhibits potent insecticidal activity, particularly against sucking insects like aphids.<sup>[2]</sup> Its efficacy is directly linked to its ability to inhibit nicotinamidase.

Table 2: In Vitro Inhibitory Activity of **4-(Trifluoromethyl)nicotinamide** Analog against Nicotinamidase

| Compound                                     | Target Organism                     | IC <sub>50</sub> (μM) | Reference      |
|--|-------------------------------------|-----------------------|----------------|
| 1-[4-(trifluoromethyl)-3-pyridinyl]-ethanone | Myzus persicae (Green Peach Aphid)  | 4.156                 | <sup>[5]</sup> |
| 1-[4-(trifluoromethyl)-3-pyridinyl]-ethanone | Drosophila melanogaster (Fruit Fly) | 2.855                 | <sup>[5]</sup> |

Note: Data is for a structurally related analog, 1-[4-(trifluoromethyl)-3-pyridinyl]-ethanone, identified as a potent inhibitor of nicotinamidase.

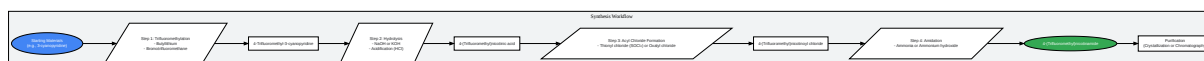
Table 3: Acute Toxicity of the Parent Compound, Flonicamid

| Organism                      | Exposure Route | LC <sub>50</sub>  | Reference      |
|-------------------------------|----------------|-------------------|----------------|
| Cyprinus carpio (Common Carp) | Water          | 43.17 mg/L (96 h) | <sup>[7]</sup> |
| Rat                           | Oral           | 884 mg/kg         | <sup>[8]</sup> |
| Rat                           | Dermal         | >5000 mg/kg       | <sup>[8]</sup> |
| Rat                           | Inhalation     | >4.90 mg/L        | <sup>[8]</sup> |

## Experimental Protocols

### Synthesis of 4-(Trifluoromethyl)nicotinamide

The synthesis of **4-(Trifluoromethyl)nicotinamide** can be achieved through the amidation of its corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. A representative multi-step synthesis workflow is outlined below.



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**Fig. 2:** Experimental workflow for the synthesis of **4-(Trifluoromethyl)nicotinamide**.

Protocol for the Hydrolysis of 4-Trifluoromethyl-3-cyanopyridine to 4-(Trifluoromethyl)nicotinic acid:

- To a suitable reaction vessel, add 4-trifluoromethyl-3-cyanopyridine.
- Add an aqueous solution of sodium hydroxide or potassium hydroxide.
- Heat the mixture to 60-100 °C and stir until the hydrolysis is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture to room temperature.
- Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3 to precipitate the product.
- Collect the solid product by filtration.
- Wash the solid with cold water and dry under vacuum to yield 4-(trifluoromethyl)nicotinic acid.

Protocol for the Amidation of 4-(Trifluoromethyl)nicotinic acid:

- Suspend 4-(trifluoromethyl)nicotinic acid in an inert solvent (e.g., dichloromethane or toluene).
- Add a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
- Heat the mixture to reflux and stir until the conversion to the acyl chloride is complete.
- Remove the excess chlorinating agent and solvent under reduced pressure.
- Dissolve the resulting 4-(trifluoromethyl)nicotinoyl chloride in an appropriate solvent (e.g., THF or dioxane).
- Cool the solution in an ice bath and slowly add an excess of aqueous ammonia or bubble ammonia gas through the solution.
- Stir the reaction mixture at room temperature until the amidation is complete.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain **4-(trifluoromethyl)nicotinamide**.

## Analytical Methods

Sample Preparation (from vegetable matrix):

- Homogenize the sample (e.g., cucumbers, apples).[9]
- Extract a representative portion of the homogenate with a phosphate buffer solution (pH 7.0). [9]
- Adjust the pH of the extract to 1.5-2.0.[9]
- Perform a liquid-liquid extraction with ethyl acetate.[9]
- Evaporate the organic phase to dryness under a stream of nitrogen.[9]

- Reconstitute the residue in a solution of 0.1% formic acid in water/methanol (80/20, v/v) for analysis.[9]

#### LC-MS/MS Parameters:

- LC Column: A C18 reversed-phase column is commonly used.[9]
- Mobile Phase: A gradient elution with methanol and water, both containing 0.1% formic acid, is typical.[9]
- Ionization: Electrospray ionization (ESI) in positive ion mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for **4-(Trifluoromethyl)nicotinamide**.

#### Sample Preparation:

- Dissolve a precisely weighed amount of **4-(Trifluoromethyl)nicotinamide** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### NMR Acquisition Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: Standard 1D proton experiment.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

#### Expected <sup>1</sup>H NMR Signals (in DMSO-d<sub>6</sub>):

The spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the amide protons. The exact chemical shifts and coupling constants will



provide confirmation of the structure.

## Conclusion

**4-(Trifluoromethyl)nicotinamide** is a potent insecticidal molecule with a well-defined mechanism of action targeting the nicotinamidase in insects. This guide provides essential information for researchers working with this compound, including its chemical properties, biological activity, and detailed protocols for its synthesis and analysis. The provided data and methodologies can serve as a valuable resource for the development of novel insecticides and for further studies into the neurobiology of insects.

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